N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
Overview
Description
“N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with a bromine atom and a methyl group. Attached to the benzene ring is a benzyl group, which is further substituted with an ethylamine group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzyl bromide with ethylamine. The bromine atom on the benzyl bromide would act as a good leaving group, allowing the nitrogen on the ethylamine to attack and form a bond.Molecular Structure Analysis
The molecule contains a benzene ring, making it aromatic. The presence of the bromine atom, a halogen, suggests that the compound might be quite reactive. The ethylamine group could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
As a brominated compound, “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” could potentially undergo various substitution reactions. The bromine atom could be replaced by other groups in a reaction with a suitable nucleophile.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” would depend on its exact structure and the presence of functional groups. As a brominated aromatic compound, it would likely be relatively stable and quite polar due to the presence of the bromine atom and the ethylamine group.Scientific Research Applications
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- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Safety And Hazards
Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, brominated compounds can often be hazardous and should be handled with care.
Future Directions
The study and application of “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry if it shows biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-6-10(3)7-12(13)8-11/h6-8H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCXWJWVVBALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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